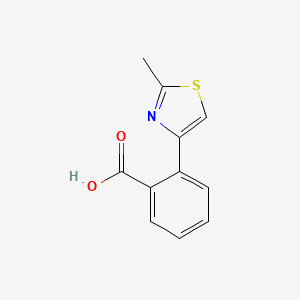

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRSCIXYHUTATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495670 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-66-8 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delves into two primary, robust synthetic strategies: the classical Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each strategy is examined from a mechanistic perspective, with detailed, step-by-step experimental protocols and a discussion of the rationale behind procedural choices. This guide is intended to serve as a practical resource for scientists, enabling them to select and execute the most suitable synthetic route based on laboratory capabilities and project requirements.

Introduction and Strategic Overview

The this compound scaffold integrates a substituted thiazole ring with a benzoic acid moiety. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The strategic placement of a benzoic acid group provides a handle for further functionalization or for modulating physicochemical properties such as solubility and protein binding.

The synthesis of this target molecule can be approached by two principal disconnections, as illustrated in the retrosynthetic analysis below. This leads to two distinct and powerful synthetic strategies:

-

Strategy A: Hantzsch Thiazole Synthesis. This approach involves constructing the thiazole ring onto a pre-functionalized benzoic acid precursor. It is a convergent and highly reliable method for thiazole formation.[2][3]

-

Strategy B: Suzuki-Miyaura Cross-Coupling. This strategy focuses on forming the carbon-carbon bond between the pre-formed thiazole and benzoic acid rings, leveraging the precision of palladium catalysis.[4]

Strategy A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing thiazole rings.[3] The core of this reaction is the condensation between an α-haloketone and a thioamide. For our target molecule, this translates to the reaction between an α-halogenated derivative of a 2-acetylbenzoic acid ester and thioacetamide.

Mechanistic Rationale

The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the stable, aromatic thiazole ring.

Detailed Experimental Protocol

This synthesis is performed in three steps: protection of the benzoic acid, α-bromination, and the final cyclization/hydrolysis. Using the methyl ester of 2-acetylbenzoic acid prevents side reactions with the carboxylic acid during bromination and cyclization.

Step 1: Synthesis of Methyl 2-acetylbenzoate

-

Procedure: To a solution of 2-acetylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-acetylbenzoate as an oil.

-

Rationale: Fischer esterification under acidic conditions is a standard and efficient method for protecting the carboxylic acid.

Step 2: Synthesis of Methyl 2-(2-bromoacetyl)benzoate

-

Procedure: Dissolve methyl 2-acetylbenzoate (10.8 g, 60.6 mmol) in glacial acetic acid (100 mL). Add a solution of bromine (3.1 mL, 60.6 mmol) in acetic acid (20 mL) dropwise with stirring. Maintain the temperature below 30 °C during the addition. Stir at room temperature for 2 hours. Pour the reaction mixture into ice water (500 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

-

Rationale: Acetic acid is a common solvent for α-bromination of ketones. The reaction is typically selective for the methyl group activated by the adjacent carbonyl.

Step 3: Synthesis of this compound

-

Procedure: To a solution of methyl 2-(2-bromoacetyl)benzoate (10.0 g, 38.9 mmol) in ethanol (150 mL), add thioacetamide (3.2 g, 42.8 mmol).[5][6] Heat the mixture to reflux for 3 hours.[2] Cool the reaction to room temperature and concentrate under reduced pressure. To the crude ester, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water/methanol (1:1, 100 mL). Heat to 50 °C for 2 hours until hydrolysis is complete (monitored by TLC). Cool the mixture in an ice bath and acidify to pH 3-4 with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford the pure product.

-

Rationale: The Hantzsch condensation proceeds efficiently in refluxing ethanol.[2] Subsequent saponification (base-catalyzed hydrolysis) of the methyl ester followed by acidic workup yields the final carboxylic acid.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] This strategy involves coupling an aryl halide with an arylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol

This route requires the synthesis of a thiazole boronic ester, which is then coupled with a commercially available bromobenzoate ester.

Step 1: Synthesis of 4-bromo-2-methyl-1,3-thiazole

-

Procedure: This starting material can be synthesized via a Hantzsch reaction between thioacetamide and 1,3-dibromoacetone, followed by selective bromination if necessary, or purchased from commercial suppliers.

Step 2: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

-

Procedure: In a flame-dried flask under a nitrogen atmosphere, combine 4-bromo-2-methyl-1,3-thiazole (5.0 g, 28.1 mmol), bis(pinacolato)diboron (7.8 g, 30.9 mmol), and potassium acetate (8.3 g, 84.3 mmol). Add anhydrous 1,4-dioxane (100 mL). Degas the mixture with nitrogen for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.61 g, 0.84 mmol). Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Rationale: This is a standard Miyaura borylation reaction to convert an aryl halide into a more reactive boronic ester, a key intermediate for the subsequent Suzuki coupling.

Step 3: Synthesis of this compound

-

Procedure: To a degassed mixture of the thiazole boronic ester (6.3 g, 28.0 mmol), methyl 2-bromobenzoate (6.0 g, 28.0 mmol), and 2M aqueous sodium carbonate solution (42 mL) in 1,4-dioxane (100 mL), add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.97 g, 0.84 mmol).[7] Heat the reaction under a nitrogen atmosphere to 90 °C for 8 hours. Cool the reaction, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over MgSO₄, and concentrate. The crude methyl ester is then subjected to hydrolysis as described in Strategy A, Step 3, to yield the final product.

-

Rationale: These are typical Suzuki-Miyaura coupling conditions. Pd(PPh₃)₄ is a robust catalyst, and sodium carbonate is a common base for activating the boronic ester for transmetalation.[7]

Product Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.1 (s, 1H, -COOH), 7.9-7.5 (m, 5H, Ar-H + Thiazole-H), 2.7 (s, 3H, -CH₃). Chemical shifts are approximate.[8][9] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (COOH), 165.0 (Thiazole C2), 150.0 (Thiazole C4), 132.0, 131.5, 131.0, 130.0, 129.0, 118.0 (Ar-C + Thiazole C5), 19.5 (CH₃). Chemical shifts are approximate.[8][9] |

| Mass Spec (ESI-) | m/z 218.0 [M-H]⁻ |

Conclusion and Strategy Comparison

Both the Hantzsch synthesis and the Suzuki-Miyaura coupling represent viable and effective pathways for the .

-

The Hantzsch Synthesis is a classic, cost-effective method that builds the core heterocyclic structure from simple, acyclic precursors. Its main drawback can be the handling of lachrymatory α-haloketones and the potentially harsh conditions required for some steps.

-

The Suzuki-Miyaura Coupling offers exceptional functional group tolerance and typically proceeds under milder conditions with high yields. However, it requires the preparation of a boronic acid/ester intermediate and the use of expensive palladium catalysts and ligands, which may be a consideration for large-scale synthesis.

The choice of strategy will ultimately depend on the specific needs of the research project, including scale, budget, available starting materials, and the chemist's familiarity with the techniques. For laboratory-scale synthesis where functional group tolerance is paramount, the Suzuki coupling is often preferred. For a more classical, cost-driven approach, the Hantzsch synthesis remains a powerful option.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a molecule of interest for its potential pharmacological applications.

The strategic inclusion of the thiazole ring, a privileged scaffold in medicinal chemistry, suggests the potential for a diverse range of biological activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and detailed experimental protocols to facilitate a deeper understanding and further investigation of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

Chemical Name: this compound CAS Number: 65032-66-8[3] Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol

The structure comprises a benzoic acid moiety substituted at the 2-position with a 2-methyl-1,3-thiazole ring. This arrangement imparts a specific three-dimensional conformation that dictates its interaction with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Properties and Their Significance in Drug Development

A molecule's journey from a promising lead to a viable drug candidate is heavily influenced by its physicochemical properties. These characteristics determine how the compound will behave in a physiological environment, impacting its ability to reach its target and exert a therapeutic effect.

Caption: Interplay of physicochemical properties and pharmacokinetics.

Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Significance in Drug Development |

| Melting Point (°C) | Estimated: >150 °C (based on similar aromatic carboxylic acids) | A high melting point can correlate with lower solubility.[4] |

| Boiling Point (°C) | Data not available; likely to decompose before boiling | Less relevant for solid oral dosage forms. |

| Solubility | Predicted to have low aqueous solubility, especially at acidic pH. Soluble in organic solvents like DMSO and DMF. | Crucial for oral absorption and formulation development.[5][6][7] |

| pKa | Estimated: 3.5 - 4.5 (for the carboxylic acid) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |

| logP (Octanol/Water) | Predicted XlogP: 2.5[8] | A key indicator of lipophilicity, which influences absorption, distribution, and potential for off-target effects. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following standard experimental protocols are recommended.

Melting Point Determination

Rationale: The melting point provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the block rapidly and note the approximate temperature at which the sample melts.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

Rationale: Thermodynamic solubility is a critical parameter that reflects the equilibrium concentration of a compound in a saturated solution. It is a key determinant of oral bioavailability.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of glass vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid.

-

Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Construct a standard curve using known concentrations of the compound to quantify the solubility at each pH.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) defines the strength of an acidic or basic group in a molecule. It is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Apparatus:

-

Automated potentiometric titrator or a pH meter with a high-precision electrode

-

Stir plate and stir bar

-

Burette

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized (the midpoint of the steepest part of the titration curve).

-

More accurate pKa values can be obtained by analyzing the titration data using specialized software.

logP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross biological membranes.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add equal volumes of n-octanol and water (pre-saturated with each other) to a separatory funnel or vial.

-

Add a small volume of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Synthesis Outline

A plausible synthetic route to this compound can be envisioned based on established methodologies for the synthesis of thiazole and benzoic acid derivatives.[10]

Caption: Potential synthetic pathways to the target compound.

A common approach involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized benzoic acid derivative and a thiazole building block could be employed.

Conclusion

The physicochemical properties of this compound are critical to its potential as a therapeutic agent. While experimental data is currently limited, this guide provides a robust framework for its characterization. The predicted properties suggest a compound with moderate lipophilicity and potentially low aqueous solubility, highlighting the importance of careful formulation strategies. The detailed experimental protocols outlined herein provide a clear path for researchers to obtain the necessary data to advance the development of this and similar molecules. A thorough understanding and optimization of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 65032-66-8 [amp.chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS: 65032-66-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible and detailed synthetic route, and explore its potential as a scaffold for the development of novel therapeutic agents, all grounded in established scientific principles and supported by relevant literature.

Compound Identification and Physicochemical Properties

Nomenclature and Structure:

-

Systematic Name: this compound[1]

-

CAS Number: 65032-66-8[1]

-

Synonyms: 4-(2-Carboxyphenyl)-2-methyl-1,3-thiazole

-

Molecular Formula: C₁₁H₉NO₂S[2]

-

Molecular Weight: 219.26 g/mol [2]

-

Appearance: White to off-white crystalline powder.

The structure of this compound features a benzoic acid moiety substituted at the 2-position with a 2-methyl-1,3-thiazole ring. This unique combination of a carboxylic acid group and a sulfur- and nitrogen-containing heterocycle imparts specific chemical properties and potential for biological activity.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | --INVALID-LINK-- |

| Molecular Weight | 219.26 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis . This classical method involves the condensation of an α-haloketone with a thioamide.[3][4] The causality behind this choice lies in its reliability, high yields, and the ready availability of starting materials.

A plausible and detailed two-step synthesis is outlined below, starting from the commercially available 2-methylbenzoic acid.

Logical Flow of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid (the α-haloketone precursor)

The initial step involves the radical bromination of 2-methylbenzoic acid at the benzylic position. This is a standard and effective method for introducing a halogen to an activated methyl group on an aromatic ring.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 2-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Radical Initiator (AIBN): AIBN is a common and reliable initiator for radical reactions, decomposing at a convenient rate at typical reflux temperatures.

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen.

Step 2: Hantzsch Thiazole Synthesis of this compound

This step involves the cyclocondensation of the synthesized 2-(bromomethyl)benzoic acid with thioacetamide to form the desired thiazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid (1 equivalent) and thioacetamide (1.2 equivalents) in a polar solvent such as ethanol or isopropanol.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Causality of Choices:

-

Thioacetamide: Serves as the source of the sulfur and nitrogen atoms for the thiazole ring. A slight excess is used to ensure complete conversion of the α-haloketone precursor.

-

Polar Protic Solvent (Ethanol): Facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps of the Hantzsch reaction mechanism.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule, namely the thiazole ring and the benzoic acid moiety, are prevalent in a wide range of biologically active compounds. This suggests its potential as a valuable scaffold or intermediate in drug discovery.

Potential as an Anticancer Agent Scaffold

Thiazole derivatives have demonstrated significant potential as anticancer agents.[5] The thiazole ring can act as a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets. Furthermore, benzoic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6] The combination of these two pharmacophores in a single molecule makes this compound an interesting candidate for further investigation in oncology.

Hypothesized Mechanism of Action: The presence of the carboxylic acid group could enable the molecule to interact with active sites of enzymes, while the thiazole ring could be modified to enhance binding affinity and selectivity for specific cancer-related targets.

Potential as an Antimicrobial Agent Scaffold

Both thiazole and benzoic acid derivatives have a long history of use as antimicrobial agents. Benzoic acid and its salts are widely used as preservatives due to their antimicrobial properties.[7] Thiazole-containing compounds have also been extensively investigated for their antibacterial and antifungal activities.[8][9] Therefore, this compound serves as a promising starting point for the synthesis of novel antimicrobial agents.

Hypothesized Mechanism of Action: The acidic nature of the benzoic acid moiety can disrupt the cell membrane integrity of microorganisms. The thiazole ring can be functionalized to target specific microbial enzymes or pathways.

Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features suggest promising avenues for the development of novel anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to undertake further investigation into the synthesis, derivatization, and biological evaluation of this interesting molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid | C15H11NO2S2 | CID 1505957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the analytical strategy, detailing the causality of experimental choices and the interpretation of complex datasets. The guide follows a logical workflow, beginning with the foundational determination of molecular formula by mass spectrometry, proceeding through functional group identification via infrared spectroscopy, and culminating in the definitive constitutional assignment using a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The structural characterization of novel small molecules is a cornerstone of chemical research and pharmaceutical development. The target molecule, this compound (Molecular Formula: C₁₁H₉NO₂S, Molecular Weight: 219.26 g/mol ), presents an interesting challenge due to its combination of an ortho-substituted benzene ring and a substituted thiazole heterocycle. The precise connectivity between these two ring systems is the central question to be answered.

Our strategy is not a linear application of techniques but an integrated analytical workflow. Each step provides a piece of the puzzle, with subsequent experiments designed to build upon and validate the findings of the previous ones. This iterative process ensures a high degree of confidence in the final assigned structure.

The overall workflow is visualized below.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

2.1. Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the logical first step. Its power lies in providing an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is the bedrock upon which all subsequent spectroscopic interpretation is built. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is crucial for this initial analysis. Thiazole derivatives are known to produce abundant molecular ions under various mass spectrometry conditions.[1][2]

2.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition (Positive Ion Mode):

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data is acquired in centroid mode, using a known reference standard (e.g., leucine encephalin) for real-time mass correction.

-

2.3. Data Interpretation and Results

The molecular formula of this compound is C₁₁H₉NO₂S. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₀NO₂S⁺) is 220.0427.

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₁H₉NO₂S | C₁₁H₉NO₂S |

| [M+H]⁺ Exact Mass | 220.0427 | 220.0425 |

| Mass Error | - | < 2 ppm |

The excellent agreement between the theoretical and experimentally observed mass confirms the elemental composition. Tandem MS (MS/MS) experiments could further be used to probe fragmentation patterns, which often involve characteristic losses for thiazole and benzoic acid moieties.[2][3]

Caption: Plausible MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Expertise & Rationale

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For our target, we are specifically looking for evidence of the carboxylic acid and the aromatic/heteroaromatic rings. The carboxylic acid functional group has several highly characteristic absorption bands, including a uniquely broad O-H stretch due to hydrogen-bond dimerization and a strong C=O stretch.[4][5]

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform 16-32 scans to achieve a good signal-to-noise ratio.

-

3.3. Data Interpretation and Results

The IR spectrum provides clear evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) | Confirms the presence of the -COOH group.[4][6] |

| ~1700 | Strong, Sharp | C=O stretch (Aryl Carboxylic Acid) | Confirms the carbonyl of the -COOH group conjugated with an aromatic ring.[5] |

| ~1600, ~1470 | Medium | C=C and C=N Aromatic Ring Stretches | Indicates the presence of both the benzene and thiazole rings. |

| ~1300 | Medium | C-O Stretch / O-H Bend Coupling | Further supports the presence of the carboxylic acid group.[5] |

The presence of these key bands strongly supports the general structure of a substituted benzoic acid containing a heteroaromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unambiguously piece together the molecular puzzle. The choice of solvent is critical; DMSO-d₆ is selected because it readily dissolves the sample and its residual proton peak does not interfere with key signals. Furthermore, the acidic proton of the carboxylic acid is typically observable in DMSO-d₆.

4.2. Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

-

¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of ~220 ppm, using broadband proton decoupling. A DEPT-135 experiment is also run to differentiate CH/CH₃ from CH₂ carbons.

-

2D COSY: Acquire with a standard gradient-selected (gCOSY) pulse sequence.

-

2D HSQC: Acquire with a standard gradient-selected pulse sequence optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

-

2D HMBC: Acquire with a standard gradient-selected pulse sequence optimized for long-range couplings of 8-10 Hz.

-

4.3. Data Interpretation and Synthesis

¹H NMR Analysis

The ¹H NMR spectrum provides the initial map of the proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | br s | 1H | H -OOC | The acidic proton, very downfield and broad, characteristic for carboxylic acids in DMSO.[7] |

| ~8.0-7.5 | m | 4H | Ar-H | Complex multiplet pattern consistent with an ortho-substituted benzene ring. |

| ~7.9 | s | 1H | Thiazole-H | A singlet in the aromatic region, characteristic of a proton on the thiazole ring. |

| ~2.7 | s | 3H | CH ₃ | A singlet integrating to 3 protons, indicative of a methyl group not adjacent to any protons. |

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment helps assign them.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~168.0 | - | C =O | Quaternary carbon in the typical range for a carboxylic acid.[7] |

| ~166.5 | - | Thiazole C 2-Me | Quaternary carbon of the thiazole ring attached to the methyl group. |

| ~150.0 | - | Thiazole C 4-Ar | Quaternary carbon of the thiazole ring attached to the benzoic acid moiety. |

| ~135-128 | CH | Ar-C H | Multiple signals for the 4 CH carbons of the benzoic acid ring. |

| ~132.0 | - | Ar-C 1-COOH | Quaternary aromatic carbon attached to the carboxyl group. |

| ~130.5 | - | Ar-C 2-Thiazole | Quaternary aromatic carbon attached to the thiazole ring. |

| ~120.0 | CH | Thiazole C H | The single CH carbon of the thiazole ring. |

| ~19.5 | CH₃ | C H₃ | Methyl carbon in a typical range. |

2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the key fragments (a 2-methylthiazole group and a benzoic acid group), 2D NMR provides the definitive proof of their connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would observe a correlation network between the four aromatic protons (δ ~8.0-7.5 ppm), confirming their adjacency on the benzene ring. No other correlations would be seen, as the thiazole proton and methyl protons are isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links protons to the carbons they are attached to. It allows for the unambiguous assignment of the protonated carbons listed in the tables above. For example, the singlet at δ ~7.9 ppm will correlate to the carbon at δ ~120.0 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure by showing 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the connectivity of the thiazole and benzoic acid rings.

Key HMBC Correlations:

-

Methyl to Thiazole: The methyl protons (δ ~2.7) show correlations to the two quaternary carbons of the thiazole ring (δ ~166.5 and δ ~150.0). This confirms the methyl group is at position 2 of the thiazole ring.

-

Thiazole-H to Thiazole-C: The thiazole proton (δ ~7.9) shows a correlation to the methyl-bearing carbon (δ ~166.5), confirming its position at C5.

-

The CRITICAL Ring-Ring Correlation: The most important correlation is from the thiazole proton (δ ~7.9) to the quaternary carbon of the benzoic acid ring where substitution occurs (Ar-C 2-Thiazole, δ ~130.5). Additionally, a proton on the benzoic acid ring (likely H6 at δ ~7.6) will show a correlation back to the quaternary carbon of the thiazole ring (Thiazole C 4-Ar, δ ~150.0). These two correlations definitively prove that the C4 of the thiazole ring is bonded to the C2 of the benzoic acid ring.

Conclusion

The systematic and integrated application of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust elucidation of the structure of this compound. HRMS confirmed the elemental formula, IR identified the key functional groups, and the combined data from 1D and 2D NMR experiments definitively established the atomic connectivity, including the crucial link between the C4 position of the thiazole ring and the C2 position of the benzoic acid moiety. This self-validating workflow exemplifies a rigorous approach to modern structure elucidation.

References

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

2-(2-methyl-1,3-thiazol-4-yl)benzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid

Abstract

The therapeutic potential of small molecules built upon the 2-(thiazol-4-yl)benzoic acid scaffold is an area of active investigation. While the precise mechanism of action for this compound is not yet fully elucidated in publicly accessible literature, extensive research on structurally analogous compounds provides a strong foundation for postulating its biological activities. This guide synthesizes the current understanding of closely related phenyl-thiazolyl-benzoic acid derivatives to explore two highly plausible mechanisms of action: dual agonism of the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), and inhibition of Protein Kinase CK2. By detailing the signaling pathways, experimental validation protocols, and key quantitative data associated with these mechanisms, this document serves as a comprehensive resource for researchers aiming to characterize this and similar molecules.

Introduction

The this compound molecule belongs to a promising class of compounds characterized by a central thiazole ring linked to a benzoic acid moiety. This structural motif is prevalent in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Given the absence of direct mechanistic studies on this specific compound, this guide will explore two evidence-based, potential mechanisms of action derived from peer-reviewed studies on its close structural analogs. These investigations point towards two distinct, yet highly influential, cellular targets: nuclear hormone receptors and protein kinases, both of which are critical nodes in cellular signaling and disease pathology.

Part 1: Plausible Mechanism I - Dual Agonism of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR)

A significant body of evidence suggests that compounds with a phenyl-thiazolyl-benzoic acid backbone can function as potent agonists for nuclear receptors, specifically RAR and RXR. These ligand-activated transcription factors are central to regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.

Scientific Background: The RAR/RXR Signaling Axis

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) are nuclear receptors that form heterodimers (RAR/RXR).[1] In the absence of a ligand, this heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, often in complex with corepressor proteins that silence gene transcription.[2]

Upon agonist binding, the receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes that control critical cellular processes. A compound acting as a dual agonist would activate both components of the heterodimer, potentially leading to a robust and synergistic transcriptional response.[3]

Evidence from Structural Analogs

A study by Nakano et al. (2019) identified a phenyl-thiazolyl-benzoic acid derivative, referred to as PTB, as a potent dual agonist of RXRα and RARα.[4][5] This compound was shown to directly bind to both receptors, activate reporter genes, and, critically, induce differentiation and inhibit the growth of human acute promyelocytic leukemia (APL) cells.[4][5] This provides a strong precedent for this compound potentially acting through a similar mechanism.

Proposed Signaling Pathway

The proposed pathway begins with the passive diffusion of the compound into the cell and nucleus, where it binds to the RAR/RXR heterodimer. This binding event triggers a cascade leading to the transcription of target genes responsible for executing the compound's downstream biological effects.

Caption: Proposed RAR/RXR dual agonist signaling pathway.

Experimental Validation Workflow

To confirm this mechanism, a multi-step experimental approach is required, starting with direct binding assays and progressing to cell-based functional assays.

This assay quantitatively measures the direct binding of the compound to purified RAR and RXR ligand-binding domains (LBDs).[6]

-

Reagents & Materials: Purified GST-tagged RAR-LBD and RXR-LBD, Terbium (Tb)-labeled anti-GST antibody (donor), Fluorescein-labeled coactivator peptide (acceptor), test compound, assay buffer, black 384-well plates.[6]

-

Assay Setup: In a 384-well plate, create a serial dilution of this compound.

-

Receptor Addition: Add a fixed concentration of either RAR-LBD or RXR-LBD to the wells.

-

Detection Mix Addition: Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-coactivator peptide.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring emissions at 495 nm (Terbium) and 520 nm (Fluorescein).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide. Plot the ratio against compound concentration and fit to a dose-response curve to determine the EC50 value.[7]

This assay assesses the functional consequence of receptor activation by measuring the differentiation of a leukemia cell line.

-

Cell Line: Human promyelocytic leukemia NB4 cells are highly responsive to RAR agonists.

-

Cell Culture: Culture NB4 cells in appropriate media. Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with increasing concentrations of this compound for 72-96 hours. Include a positive control like all-trans-retinoic acid (ATRA).

-

Differentiation Induction: Add Nitroblue Tetrazolium (NBT) and 12-O-Tetradecanoylphorbol-13-acetate (TPA) to the wells and incubate for 30-60 minutes. Differentiated cells with phagocytic activity will reduce the yellow NBT to a blue formazan precipitate.

-

Quantification: Lyse the cells and dissolve the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm.

-

Data Analysis: An increase in absorbance correlates with increased cell differentiation. Calculate the EC50 value from the dose-response curve.[4][5]

Caption: Experimental workflow for validating RAR/RXR agonism.

Quantitative Data from Analog Studies

The following table summarizes representative data for the phenyl-thiazolyl-benzoic acid derivative (PTB) from the literature, which can serve as a benchmark for studies on this compound.[4]

| Assay Type | Target | Parameter | Result (PTB) |

| TR-FRET Binding | RXRα | EC50 | 0.81 µM |

| TR-FRET Binding | RARα | EC50 | 0.19 µM |

| Cell Differentiation | NB4 Cells | EC50 | 0.95 µM |

Part 2: Plausible Mechanism II - Inhibition of Protein Kinase CK2

An alternative or potentially parallel mechanism of action for this class of compounds is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to numerous cancers, making it a key therapeutic target.[8]

Scientific Background: The Role of Protein Kinase CK2

CK2 is a tetrameric enzyme composed of two catalytic (α and/or α') and two regulatory (β) subunits.[8] It phosphorylates hundreds of substrates, influencing a vast number of signaling pathways that suppress apoptosis and promote cell proliferation.[9] Unlike many kinases, CK2 is not regulated by traditional signaling cascades and is considered constitutively active. Therefore, direct inhibition of its catalytic activity is a primary strategy for therapeutic intervention.

Evidence from Structural Analogs

Structure-activity relationship (SAR) studies on 4-(thiazol-5-yl)benzoic acid derivatives have identified them as potent inhibitors of CK2.[9] These studies demonstrated that modifications to the benzoic acid and thiazole moieties could achieve high potency and selectivity for CK2, leading to anti-proliferative effects in cancer cell lines.[9][10] Another study on tetrahydrobenzo[d]thiazole derivatives also highlighted their potential as dual inhibitors of CK2 and GSK3β, with the benzoic acid group playing a critical role in inhibitory activity.[11]

Proposed Signaling Pathway

As an ATP-competitive inhibitor, this compound would bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its downstream substrates. This would disrupt CK2-mediated pro-survival signaling, potentially leading to cell cycle arrest and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. RARα/RXR Synergism Potentiates Retinoid Responsiveness in Cutaneous T Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Derivatives: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

The confluence of a thiazole ring and a benzoic acid moiety within a single molecular framework presents a compelling starting point for the design of novel therapeutic agents. The 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid scaffold, in particular, embodies a privileged structure in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, prized for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its fusion with benzoic acid, a well-established pharmacophore known to interact with numerous enzymes and receptors, creates a unique chemical entity with the potential for diverse pharmacological activities.[2] This technical guide aims to provide an in-depth exploration of the biological activities associated with derivatives of this core structure, drawing upon findings from closely related analogues to elucidate its therapeutic promise for researchers, scientists, and drug development professionals. While direct studies on this specific scaffold are emerging, a wealth of information from structurally similar compounds provides a strong foundation for predicting its biological profile and guiding future research.

Anticipated Biological Activities and Therapeutic Applications

Based on extensive research into structurally related thiazole and benzothiazole-containing benzoic acid derivatives, the this compound scaffold is predicted to exhibit a range of significant biological activities. The primary areas of therapeutic interest include oncology and inflammatory diseases.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiazole-containing compounds have demonstrated notable success in the realm of oncology.[3] Derivatives of the this compound core are anticipated to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

A critical insight into the potential anticancer mechanism of this scaffold comes from studies on structurally similar 4-(thiazol-5-yl)benzoic acid derivatives, which have been identified as potent inhibitors of protein kinase CK2.[4] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[5] Inhibition of CK2 can disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis. It is highly probable that derivatives of this compound could also function as kinase inhibitors, targeting CK2 or other kinases implicated in cancer progression.[6]

The general mechanism of kinase inhibition by small molecules often involves competition with ATP for binding to the enzyme's active site. The thiazole and benzoic acid moieties of the core scaffold can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent inhibition.

Table 1: Protein Kinase CK2 Inhibitory Activity of 4-(Thiazol-5-yl)benzoic Acid Analogs [4]

| Compound | Modification | IC50 (CK2α) (µM) | IC50 (CK2α') (µM) | Antiproliferative Activity (A549 cells, CC50 µM) |

| Parent Compound | 4-(Thiazol-5-yl)benzoic acid | - | - | >10 |

| Analog 1 | Pyridine-carboxylic acid derivative | 0.017 | 0.010 | - |

| Analog 2 | Pyridazine-carboxylic acid derivative | 0.014 | 0.0046 | - |

| Analog 3 | 3-(2-chlorobenzyloxy) derivative | 0.016 | 0.014 | 1.5 |

| Analog 4 | 3-(2-methoxybenzyloxy) derivative | 0.014 | 0.0088 | 3.3 |

Numerous studies on thiazole and benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][8] For instance, novel thiazole derivatives have shown potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[7] The mechanism often involves the induction of apoptosis, a form of programmed cell death that is essential for eliminating cancerous cells. The structural features of the this compound scaffold are well-suited to interact with pro-apoptotic proteins and disrupt anti-apoptotic signaling pathways.

Table 2: In Vitro Cytotoxic Activity of Novel Thiazole Derivatives against Human Cancer Cell Lines [7]

| Compound | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | NH=NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | OCOCH3 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a critical area of research. Benzothiazole and thiazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[9][10][11]

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] It is highly plausible that this compound derivatives exert their anti-inflammatory effects through a similar mechanism. The benzoic acid moiety is a classic feature of many COX inhibitors, and the thiazole ring can provide additional binding interactions within the enzyme's active site.

Table 3: COX-1 and COX-2 Enzyme Inhibitory Action of Benzo[d]thiazol-2-amine Derivatives [9]

| Compound | Binding Affinity vs. COX-1 (kcal/mol) | Binding Affinity vs. COX-2 (kcal/mol) | IC50 vs. COX-1 (µM) | IC50 vs. COX-2 (µM) |

| G3 | -8.1 | -9.2 | - | - |

| G4 | -8.0 | - | - | - |

| G6 | -8.2 | -9.2 | - | - |

| G8 | -8.1 | -9.3 | - | - |

| G10 | - | -9.4 | 5.0 | 10.0 |

| G11 | -8.3 | - | 5.0 | - |

| Diclofenac Sodium (Standard) | -7.9 | - | - | - |

| Indomethacin (Standard) | - | -9.1 | - | - |

Synthesis and Methodologies: A General Approach

The synthesis of this compound derivatives can be achieved through established synthetic routes in organic chemistry. A general and plausible synthetic pathway is outlined below, based on methodologies reported for structurally similar compounds.

General Synthetic Scheme

A common approach involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring. This would typically involve the reaction of a thioamide with an α-haloketone.

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, step-by-step methodology for the synthesis of the core scaffold and its subsequent derivatization.

Step 1: Synthesis of this compound (Core Scaffold)

-

To a solution of 2-bromoacetylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Step 2: Synthesis of Amide/Ester Derivatives

-

Amide Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add the desired amine (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Ester Formation: To a solution of this compound (1 equivalent) in an excess of the desired alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography if necessary.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While direct SAR studies on this compound derivatives are limited, valuable insights can be gleaned from related compound series.

Caption: Key sites for structural modification to explore structure-activity relationships.

-

Substituents on the Benzoic Acid Ring (R1): The introduction of various substituents on the benzoic acid ring can significantly impact biological activity. For instance, in the 4-(thiazol-5-yl)benzoic acid series, the addition of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety enhanced antiproliferative activity.[4] This suggests that exploring substitutions at this position in the this compound scaffold could be a fruitful avenue for optimization.

-

Modifications of the Carboxylic Acid Group (R2): The carboxylic acid group is a key interaction point and can be converted to esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability. Amide derivatives, in particular, can introduce additional hydrogen bonding interactions, potentially enhancing binding affinity to target proteins.

-

Substituents on the Thiazole Ring (R3): While the core topic specifies a 2-methyl group, exploration of other small alkyl or aryl substituents at this position could influence the electronic and steric profile of the molecule, potentially leading to improved activity or selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While direct experimental data on this specific core is limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a source of potent biological activity. The anticipated mechanisms of action, including protein kinase and COX inhibition, provide a solid foundation for targeted drug design and optimization efforts.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Elucidating the specific molecular targets and unraveling the detailed mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The insights provided in this guide, drawn from the wealth of knowledge on related thiazole and benzoic acid-containing molecules, offer a strategic roadmap for unlocking the full therapeutic potential of this exciting chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. public.pensoft.net [public.pensoft.net]

- 9. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Guide to the Spectroscopic Characterization of 2-(2-methyl-1,3-thiazol-4-yl)benzoic Acid

Introduction: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8), a molecule incorporating both a benzoic acid and a substituted thiazole moiety, presents a unique analytical challenge. Its structural complexity necessitates a multi-faceted spectroscopic approach to confirm its identity and purity. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document will leverage established principles and data from analogous structures to predict, interpret, and outline the acquisition of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Analytical Overview

A robust analytical workflow is crucial for confirming the synthesis of the target molecule. This process involves not just data acquisition, but a logical progression from sample preparation to spectral interpretation, ensuring the integrity of the final structural assignment.

A Technical Guide to Thiazole-Containing Benzoic Acids in Medicinal Chemistry

Abstract

Thiazole and benzoic acid represent two "privileged scaffolds" in medicinal chemistry, each contributing unique physicochemical properties that are highly valuable in drug design. The fusion of these two moieties into a single molecular entity has given rise to a versatile class of compounds—thiazole-containing benzoic acids—with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, with a focus on the Hantzsch thiazole synthesis, elucidate key structure-activity relationships (SAR), and survey the primary therapeutic applications, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. The guide integrates detailed experimental protocols and data visualization to offer both foundational knowledge and practical insights into this promising area of medicinal chemistry.

Introduction: The Rationale for a Hybrid Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine) and numerous FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2][3] Its aromatic nature, combined with the ability of its heteroatoms to engage in hydrogen bonding and coordinate with metal ions, makes it an exceptional pharmacophore.[4][5] The thiazole nucleus is a key component in drugs with a wide array of activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][5]

Complementing the thiazole ring is the benzoic acid moiety. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionizable at physiological pH, which can significantly enhance a molecule's solubility and ability to interact with biological targets, particularly with amino acid residues like arginine and lysine in protein active sites.

The strategic combination of these two scaffolds creates a molecule with a rich electronic and structural profile. The thiazole ring provides a rigid, aromatic core that can be variously substituted to modulate lipophilicity and target engagement, while the benzoic acid group serves as a critical anchor for receptor binding and a handle for improving pharmacokinetic properties. This guide explores the synthesis, biological evaluation, and optimization of this potent hybrid structure.

Core Synthetic Strategies

The construction of the thiazole-containing benzoic acid scaffold can be achieved through several synthetic routes, but the most prominent and versatile is the Hantzsch thiazole synthesis, first described in 1887.[3][6]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide or thiourea derivative.[6] This method is highly reliable and allows for significant diversity in the final product through modification of the starting materials.

General Reaction Scheme:

The core of the synthesis involves the reaction between a methyl 4-(2-bromoacetyl)benzoate (an α-haloketone) and a substituted thioamide. The bromoacetyl group provides the electrophilic carbon for ring closure, while the thioamide provides the requisite nitrogen and sulfur atoms.

Caption: General workflow of the Hantzsch synthesis for thiazole-containing benzoic acids.

Causality in Experimental Choices:

-

α-Haloketone Choice: Using a bromo- derivative (e.g., methyl 4-(2-bromoacetyl)benzoate) over a chloro- derivative is often preferred. Bromine is a better leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide and promoting a higher reaction rate.

-

Solvent: The reaction is typically run in a polar protic solvent like ethanol. The solvent helps to solubilize the reactants and can participate in the proton transfer steps of the mechanism.

-